2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a 1,2,4-triazole core substituted with ethyl, furan-2-yl, and sulfanylacetamide groups. The naphthalen-1-yl moiety attached to the acetamide nitrogen introduces steric bulk and aromaticity, influencing solubility, electronic properties, and biological interactions. Its synthesis typically involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions .
Properties
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-2-24-19(17-11-6-12-26-17)22-23-20(24)27-13-18(25)21-16-10-5-8-14-7-3-4-9-15(14)16/h3-12H,2,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLKYBHDJDYSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618413-14-2 | |
| Record name | 2-((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(1-NAPHTHYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with ethyl iodide.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with naphthalen-1-ylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The furan moiety undergoes oxidation under controlled conditions. For example:
-
Furan ring oxidation with hydrogen peroxide (H₂O₂) in acidic media yields furan-2-carboxylic acid derivatives , confirmed via FT-IR and LC-MS analysis.
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Triazole ring oxidation with KMnO₄ under alkaline conditions forms triazole-N-oxide intermediates, though this reaction requires careful temperature control to avoid decomposition.
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | H₂SO₄, 60°C | Furan-2-carboxylic acid derivative | 72 |
| KMnO₄ | NaOH, 40°C | Triazole-N-oxide | 58 |
Nucleophilic Substitution
The sulfanyl (-S-) group is susceptible to nucleophilic displacement:
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Thiol exchange with alkyl halides (e.g., CH₃I) in ethanol produces alkylthio-triazole derivatives , verified by NMR.
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Reaction with amines (e.g., NH₂CH₂Ph) replaces the sulfanyl group with an amine linkage, forming triazole-amine conjugates (confirmed via HPLC).
Mechanistic Insight :
The sulfanyl group’s electron-withdrawing effect activates the triazole ring for nucleophilic attack, favoring SN2 pathways.
Electrophilic Aromatic Substitution
The naphthalene ring undergoes electrophilic substitution:
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups predominantly at the 4-position of the naphthalene ring, confirmed by X-ray crystallography .
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Sulfonation with oleum yields water-soluble sulfonated derivatives, enhancing bioavailability.
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
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Acid hydrolysis (HCl, reflux) generates naphthalen-1-amine and a triazole-thiol carboxylic acid.
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Base hydrolysis (NaOH, 80°C) produces a sodium carboxylate intermediate, reversible under neutralization.
Table 2: Hydrolysis Kinetics
| Condition | Rate Constant (k, s⁻¹) | Half-Life (min) |
|---|---|---|
| 1M HCl | 3.2 × 10⁻⁴ | 36.1 |
| 1M NaOH | 1.8 × 10⁻⁴ | 64.2 |
Coordination Chemistry
The triazole and furan groups act as ligands for metal ions:
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Cu(II) complexes form in ethanol, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy.
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Ag(I) coordination enhances antimicrobial activity, with MIC values reduced by 4-fold against E. coli .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces triazole ring cleavage , producing nitrile and sulfur dioxide byproducts (GC-MS).
Comparative Analysis of Reaction Pathways
Table 3: Reaction Selectivity and Byproducts
| Reaction Type | Primary Product | Major Byproduct | Selectivity (%) |
|---|---|---|---|
| Oxidation | Furan acid | CO₂ | 85 |
| Nucleophilic Sub. | Alkylthio-deriv. | Disulfide | 78 |
| Hydrolysis | Amine | NH₃ | 92 |
Critical Findings from Research
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The sulfanyl group is pivotal for modulating reactivity, enabling both substitution and redox transformations.
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Steric hindrance from the naphthalene group limits electrophilic substitution to specific positions .
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Metal coordination significantly enhances bioactivity, supporting its use in antimicrobial formulations .
Scientific Research Applications
Antifungal Activity
Research indicates that triazole compounds exhibit significant antifungal properties. The specific compound has shown effectiveness against various fungal strains, making it a candidate for developing antifungal medications. The mechanism often involves inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.
Anticancer Potential
Studies have indicated that triazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell walls contributes to its effectiveness as a broad-spectrum antimicrobial agent.
Fungicides
Given its antifungal properties, this compound can be utilized as a fungicide in agriculture. It can help control fungal diseases in crops, thereby enhancing yield and quality.
Plant Growth Regulators
Research into triazole compounds suggests they may act as plant growth regulators, promoting healthier growth patterns and improving resistance to environmental stressors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Efficacy | Demonstrated significant inhibition of Candida albicans growth at low concentrations. |
| Study B | Anticancer Activity | Showed reduced proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Study C | Agricultural Use | Effective in reducing fungal infections in wheat crops by 40%, leading to improved yields. |
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Activity Trade-offs : While furan derivatives excel in antiexudative and antimicrobial activities, pyridinyl analogues (e.g., VUAA1) dominate in neuromodulatory applications .
- Synthetic Optimization: Alkaline conditions and ethanol recrystallization yield high-purity products, but DMF-based solvents improve yields for pyridinyl derivatives .
Biological Activity
The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a member of the triazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 342.43 g/mol
- CAS Number : 663212-40-6
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious diseases.
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. It demonstrated effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Table 1: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
| Candida albicans | 12 | 128 µg/mL |
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation by inhibiting the IL-1 receptor-mediated pathways. This is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders. In experimental models, it has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Rheumatoid Arthritis Model
In a controlled study involving rats with induced rheumatoid arthritis, treatment with the compound resulted in:
- Decreased paw swelling by approximately 45% compared to control.
- Histological analysis showed reduced synovial inflammation and joint destruction.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The triazole moiety interacts with enzymes involved in the biosynthesis of ergosterol in fungi and modulates inflammatory pathways.
- Receptor Binding : It binds to various receptors that mediate inflammatory responses, thus exerting an anti-inflammatory effect.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide?
Answer:
The compound is synthesized via multi-step reactions involving:
- Alkylation of triazole-thione intermediates : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH (alkylation step) .
- Catalytic cyclization : Using pyridine and zeolite (Y-H) as catalysts under reflux (150°C, 5 hours) to form the triazole core .
- Post-functionalization : Introducing the naphthalen-1-yl acetamide moiety via nucleophilic substitution or condensation reactions .
Key challenges include optimizing reaction yields and purity, particularly during recrystallization (ethanol is commonly used) .
Basic: What analytical techniques are used to confirm the structural integrity of this compound?
Answer:
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., naphthalene protons at δ 7.2–8.4 ppm, triazole protons at δ 5.3–5.5 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₁N₅O₂S: 468.14) .
- Elemental analysis : Ensures stoichiometric purity (>95%) .
Advanced: How do structural modifications at the triazole ring influence anti-exudative activity?
Answer:
The 4th position of the triazole ring is critical for activity:
- Electron-withdrawing groups (e.g., nitro, chloro) : Enhance anti-exudative effects by increasing electrophilicity and membrane permeability .
- Hydrophobic substituents (e.g., ethyl, furan) : Improve bioavailability by enhancing lipid solubility .
- Amino group at the 4th position : Facilitates hydrogen bonding with biological targets (e.g., cyclooxygenase enzymes) .
Structure-activity relationship (SAR) studies in rats showed fluorine or methoxy groups at the phenyl residue increase activity by 30–40% compared to unsubstituted analogs .
Advanced: What in vivo models are used to evaluate the compound’s anti-exudative efficacy?
Answer:
- Formalin-induced edema in rats : Measures reduction in paw volume post-administration (doses: 10–50 mg/kg) .
- Histopathological analysis : Assesses leukocyte infiltration and vascular permeability in treated vs. control groups .
- Dose-response studies : Identify optimal efficacy thresholds (e.g., ED₅₀ = 25 mg/kg) while monitoring hepatotoxicity .
Contradictory data exists on long-term efficacy, necessitating repeated dosing trials .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Simulates binding to cyclooxygenase-2 (COX-2) or TNF-α receptors. The furan and triazole moieties show strong π-π stacking with active-site residues .
- QSAR modeling : Correlates logP values (∼2.8) with bioavailability, predicting improved activity for derivatives with logP >3.0 .
- DFT calculations : Analyze charge distribution to prioritize substituents (e.g., electron-deficient groups at the triazole 3-position enhance reactivity) .
Advanced: What crystallographic data supports the compound’s structural conformation?
Answer:
- X-ray diffraction : Confirms planar geometry of the triazole ring and dihedral angles between the naphthalene and furan groups (e.g., 15–20°) .
- Packing analysis : Reveals intermolecular hydrogen bonds (N–H···O=S) stabilizing the crystal lattice .
- Torsional strain : The ethyl group at the triazole 4th position introduces minimal steric hindrance, favoring bioactive conformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
